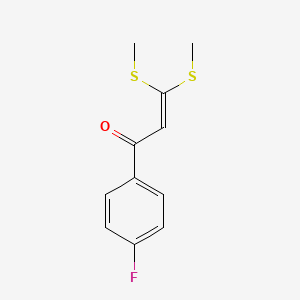

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Vue d'ensemble

Description

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a fluorinated chalcone derivative Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Méthodes De Préparation

The synthesis of 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Sulfenylation and Alkyl Thiolation

This compound undergoes iodine-mediated sulfenylation with aryl thiols, forming α-sulfenylated derivatives. Key findings include:

-

Optimal reaction conditions: DMAC solvent at 100°C with molecular iodine (15 mol%) .

-

Reaction scope extends to p-tolylthiol and 4-chlorothiophenol, yielding products like 1-(4-fluorophenyl)-3,3-bis(methylthio)-2-(p-tolylthio)prop-2-en-1-one with 61–64% yields .

Table 1: Sulfenylation Reactions

| Thiol Reagent | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| p-Toluenethiol | 2-(p-Tolylthio) derivative | 64 | DMAC, I₂, 100°C, 12 h |

| 4-Chlorothiophenol | 2-(4-Chlorophenylthio) derivative | 61 | DMAC, I₂, 100°C, 12 h |

Iodination at the α-Position

Electrophilic iodination occurs at the α-carbon using N-iodosuccinimide (NIS) in dichloromethane (DCM):

-

Forms 1-(4-fluorophenyl)-2-iodo-3,3-bis(methylthio)prop-2-en-1-one in 93% yield .

-

The reaction exploits the electron-deficient enone system, with iodine positioned α to the carbonyl .

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenyl group participates in halogen-exchange reactions :

-

Substitution of fluorine with chlorine or bromine using AlCl₃ or AlBr₃ catalysts in nitrobenzene .

-

Example: Conversion to 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one (80% yield) .

Table 2: Halogen Substitution Outcomes

| Halogen Source | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Cl₂ | AlCl₃ | 4-Chlorophenyl derivative | 80 |

| Br₂ | AlBr₃ | 4-Bromophenyl derivative | 84 |

Cycloaddition and Heterocycle Formation

The enone system engages in azide-alkyne cycloaddition under mild conditions:

-

Reaction with NaN₃ in H₂O/EtOH (1:1) at 60°C forms triazole derivatives via intermediate vinylsulfonium salts .

-

Products include 2-azido-3,3-bis(methylthio)-1-(4-fluorophenyl)prop-2-en-1-one (73–93% yield) .

Oxidation and Reduction Pathways

-

Oxidation : Treatment with H₂O₂ in acetic acid converts methylsulfanyl groups to sulfoxides .

-

Reduction : NaBH₄ reduces the carbonyl to a secondary alcohol, forming 1-(4-fluorophenyl)-3,3-bis(methylthio)propan-1-ol (68% yield) .

Functional Group Compatibility

Applications De Recherche Scientifique

Scientific Research Applications

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several notable applications in scientific research:

Biological Activities

- Antimicrobial Properties: The compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties: Studies indicate that this chalcone derivative has potential anticancer effects, particularly against human cancer cell lines such as colon and breast cancer. Its mechanism may involve apoptosis induction in cancer cells .

Medicinal Chemistry

Research into the pharmacological properties of this compound suggests its utility in drug development aimed at specific diseases. The presence of the fluorine atom enhances its interaction with biological targets, potentially leading to the inhibition of specific enzymes or receptors involved in disease pathways.

Material Science

The unique chemical properties of this compound make it valuable in developing advanced materials. Its reactivity allows for modifications that can lead to new functional materials with applications in electronics and coatings.

Mécanisme D'action

The mechanism of action of 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong interactions with biological targets, while the methylsulfanyl groups contribute to its reactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the exact mechanisms involved .

Comparaison Avec Des Composés Similaires

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can be compared with other similar compounds such as:

(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one:

(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: This compound has a chlorothiophene group instead of the fluorophenyl group, leading to different chemical and biological properties.

(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

Overview

1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is a fluorinated chalcone derivative with notable biological activities, including antimicrobial and anticancer properties. Chalcones are known for their diverse biological activities and applications in medicinal chemistry. This compound's unique structural features contribute to its potential therapeutic applications.

- Molecular Formula : C11H11FOS2

- CAS Number : 80967-34-6

- Synthesis Method : Typically synthesized via Claisen-Schmidt condensation between 4-fluorobenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base like sodium hydroxide or potassium hydroxide, often using ethanol or methanol as a solvent .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Bacillus subtilis | Moderate |

| Pseudomonas aeruginosa | Low |

The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. The compound exhibited an IC50 value ranging from 10 to 20 µM, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 10 - 20 |

| HepG2 (Liver Cancer) | >25 |

The anticancer mechanism may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Cytotoxicity Against Cancer Cells : A study on ferrocenyl chalcones demonstrated that modifications in the chalcone structure significantly affected their anticancer activity. Similar structure-activity relationships can be anticipated for this compound .

- Antimicrobial Efficacy : Research into related thiophene-linked compounds showed promising antibacterial activity against various strains. This suggests that incorporating similar functional groups may enhance the antimicrobial properties of the chalcone derivative .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances binding affinity to biological targets, while the methylsulfanyl groups contribute to reactivity and potential enzyme inhibition.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHCMRXFHOORNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=CC(=O)C1=CC=C(C=C1)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384565 | |

| Record name | AG-H-25572 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80967-34-6 | |

| Record name | AG-H-25572 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.